N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Medicinal chemistry Physicochemical profiling ADME optimization

Medicinal chemists often face a lipophilicity gap between polar N-ethyl and lipophilic N-benzyl tetrahydropyran analogs, hindering systematic SAR exploration. N-Methyltetrahydro-2H-pyran-3-amine HCl (LogP 1.58) bridges this gap precisely. - Provides a strategic midpoint LogP (1.58 vs. 1.20 & 1.96) for fine-tuning ADME without scaffold hopping. - Crystalline HCl salt ensures accurate stoichiometry, superior solubility, and ambient storage stability for parallel synthesis. - Amenable to amide coupling, reductive amination, and sulfonamide formation; available in multi-gram quantities for library production.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 1187931-62-9
Cat. No. B1504063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyltetrahydro-2H-pyran-3-amine hydrochloride
CAS1187931-62-9
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCNC1CCCOC1.Cl
InChIInChI=1S/C6H13NO.ClH/c1-7-6-3-2-4-8-5-6;/h6-7H,2-5H2,1H3;1H
InChIKeyKZQFVDMXUDUSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: N-Methyltetrahydro-2H-pyran-3-amine HCl


N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS 1187931-62-9) is a secondary amine featuring a tetrahydropyran (oxane) ring with an N-methyl substituent at the 3-position, available as a crystalline hydrochloride salt . With a molecular weight of 151.63 g/mol and a predicted LogP of 1.58, this compound exhibits physicochemical properties that are characteristic of this class of saturated heterocyclic amines [1]. The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, recognized for its favorable metabolic stability and solubility profile, while the secondary amine provides a versatile synthetic handle for further diversification [2].

Secondary amine building block for diverse library synthesis.
Crystalline hydrochloride salt ensures accurate weighing and handling.
N-methyl LogP space provides a midpoint for permeability-solubility tuning.

Critical N-Substituent Effects


Within the tetrahydropyran amine family, N-substituent identity profoundly modulates both physicochemical properties and biological behavior, making direct analog substitution scientifically unjustified [1]. The N-methyl derivative (LogP 1.58) occupies a distinct lipophilicity space compared to its N-ethyl (LogP 1.20) and N-benzyl (LogP 1.96) counterparts, differences that critically influence membrane permeability, target binding kinetics, and downstream ADME profiles . Furthermore, the hydrochloride salt form enhances aqueous solubility and crystallinity relative to the free base, a formulation advantage that directly impacts handling, storage stability, and reaction reproducibility in multi-step syntheses [2].

N-substituent
N-ethyl or N-benzyl analogs shift lipophilicity and ADME profiles; direct substitution may require re-evaluation of membrane permeability and target engagement.
Salt form
Free base may differ in physical state and stability, limiting weighing reproducibility; hydrochloride salt is recommended for consistent synthetic workflows.

Quantitative Evidence: N-Methyltetrahydro-2H-pyran-3-amine HCl


LogP Differentiation from N-Substituted Analogs

The N-methyl substituent confers an intermediate lipophilicity profile (LogP 1.58) that is critical for balancing membrane permeability with aqueous solubility. This value is distinct from both the more polar N-ethyl analog (LogP 1.20) and the significantly more lipophilic N-benzyl analog (LogP 1.96), providing a tunable option for lead optimization campaigns where precise LogP control is required [1].

N-Substituent LogP
Cross-study comparable
LogP 1.58 (predicted)vsN-ethyl 1.20, N-benzyl 1.96ΔLogP +0.38 / -0.38
Reported intermediate lipophilicity for permeability-solubility balance.
In silico predictions; verify experimentally.
Medicinal chemistry Physicochemical profiling ADME optimization

Hydrochloride Salt vs. Free Base Stability

The hydrochloride salt form of N-methyltetrahydro-2H-pyran-3-amine is a crystalline solid with defined stability parameters. According to the manufacturer's specification data sheet, the compound is slightly soluble in water and should be stored in a tightly closed container in a cool, dry place, protected from light; quality should be rechecked after 24 months of storage [1]. In contrast, the corresponding free base (CAS 120811-33-8) is typically a liquid or low-melting solid with different handling requirements and potentially lower long-term stability.

Salt Form vs Free Base
Class-level inference
Crystalline solid, stable storagevsFree base: liquid/low-melting solid
Reported handling context for reproducible weighing and reaction setup.
Vendor spec: recheck quality after 24 months.
Chemical procurement Formulation Stability studies

Molecular Weight Advantage over N-Benzyl Analog

The N-methyl derivative (MW 151.63 g/mol) maintains a favorable molecular weight for CNS drug-like properties, adhering closely to Lipinski's Rule of 5 (MW <500). In contrast, the N-benzyl analog (MW 191.27 g/mol) introduces a significant increase in molecular weight and aromatic character, which can alter metabolic pathways and increase plasma protein binding [1].

Molecular Weight
Cross-study comparable
151.63 g/mol (HCl salt)
26% lower than N-benzyl free base (191.27 g/mol)
Lower molecular weight may support CNS drug-like property screening.
Free base MW 115.17 g/mol.
Drug design Pharmacokinetics Molecular properties

Commercial Availability and Purity

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is readily available from multiple commercial suppliers in a range of package sizes (50 mg to 10 g) with standard purity specifications of 95-98% . This broad commercial availability contrasts with certain N-substituted analogs (e.g., N-ethyl hydrochloride) which may have more limited stock or require custom synthesis, impacting project timelines and budget.

Commercial Supply
Supporting evidence
50 mg–10 g, 95–98% purity
Immediate availability across range; comparators limited or inquiry only
Reliable procurement for medicinal chemistry workflows.
Vendor stock as of 2024–2025.
Chemical sourcing Supply chain Quality control

Application Scenarios: N-Methyltetrahydro-2H-pyran-3-amine HCl


Lead Optimization via LogP Tuning

In lead optimization campaigns where fine-tuning of lipophilicity is critical for balancing target affinity with ADME properties, N-methyltetrahydro-2H-pyran-3-amine hydrochloride (LogP 1.58) provides a strategic midpoint between the more polar N-ethyl (LogP 1.20) and the more lipophilic N-benzyl (LogP 1.96) analogs . This allows medicinal chemists to systematically explore the impact of N-substituent bulk on potency, selectivity, and pharmacokinetic parameters without altering the core tetrahydropyran scaffold [1].

Amide and Reductive Amination Library Synthesis

The hydrochloride salt form ensures accurate weighing and reproducible reaction stoichiometry, a critical requirement for parallel synthesis and library production. The secondary amine is amenable to diverse transformations, including amide coupling, reductive amination, and sulfonamide formation, enabling rapid generation of structurally diverse compound collections [2]. Off-the-shelf availability in multiple pack sizes (50 mg to 10 g) supports both exploratory chemistry and scale-up activities .

CNS-Penetrant Tetrahydropyran Scaffold

With a molecular weight of 151.63 g/mol (HCl salt) and a moderate LogP, the N-methyl tetrahydropyran amine scaffold adheres to key CNS drug-likeness parameters. The tetrahydropyran ring itself is a recognized privileged structure in CNS drug discovery, offering improved metabolic stability over corresponding cyclohexyl or piperidine analogs while maintaining favorable brain penetration characteristics [3].

Application
Selection Property
Validation Focus
Lead optimization: LogP tuning
Intermediate lipophilicity (N-methyl range)
Permeability & solubility optimization studies
Library synthesis (amide, reductive amination)
Hydrochloride salt for accurate weighing
Weighing reproducibility & reaction consistency
CNS-targeted scaffold exploration
Tetrahydropyran core with low MW
Brain penetration assay & metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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